2-[3-(Chloromethyl)phenyl]pyrimidine
CAS No.: 898289-51-5
Cat. No.: VC3820926
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898289-51-5 |
|---|---|
| Molecular Formula | C11H9ClN2 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 2-[3-(chloromethyl)phenyl]pyrimidine |
| Standard InChI | InChI=1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2 |
| Standard InChI Key | AUWJTKGKFPDHDU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=NC=CC=N2)CCl |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CC=N2)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[3-(chloromethyl)phenyl]pyrimidine, reflects its bifunctional architecture: a pyrimidine ring (positions 2 and 5) linked to a phenyl group substituted with a chloromethyl moiety at the meta position . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 898289-51-5 | |
| Molecular Formula | ||
| Molecular Weight | 204.66 g/mol | |
| SMILES | ClCC1=CC(C2=NC=CC=N2)=CC=C1 | |
| Boiling Point | 311.6±34.0 °C (predicted) | |
| Density | 1.319±0.06 g/cm³ (predicted) |
The chloromethyl group () enhances reactivity, facilitating nucleophilic substitutions or cross-coupling reactions, while the pyrimidine ring contributes to π-stacking interactions in biological systems .
Synthesis and Reactivity
Synthetic Routes
2-[3-(Chloromethyl)phenyl]pyrimidine is typically synthesized via Friedländer-type condensations or palladium-catalyzed coupling reactions. For example, 3-pyrimidin-2-ylbenzyl chloride can be prepared by chloromethylation of 2-phenylpyrimidine using chloromethylating agents like paraformaldehyde and HCl in acetic acid . Alternative methods involve:
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Stepwise functionalization: Introducing the chloromethyl group after pyrimidine ring formation .
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Heterocyclic annulation: Reacting 3-(chloromethyl)benzaldehyde with guanidine derivatives under acidic conditions .
Reactivity Profile
The chloromethyl group undergoes facile nucleophilic displacement, enabling the synthesis of derivatives such as:
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Amine analogs: Reaction with primary/secondary amines yields -alkylated products .
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Cross-coupling substrates: Suzuki-Miyaura couplings with aryl boronic acids afford biaryl systems .
A study by Patel and Mehta (2010) demonstrated its utility in synthesizing pyrimidine-quinoline hybrids via cyclocondensation with acetylacetone derivatives .
Applications in Pharmaceutical Research
| Compound | GSK3 IC (nM) | PK6 IC (nM) |
|---|---|---|
| 18r | 174 ± 16 | 19 ± 3 |
| 18s | 165 ± 18 | 57 ± 2 |
The chloromethyl group may enhance membrane permeability or target engagement through covalent binding .
Prodrug Development
The reactive chlorine atom allows conjugation with prodrug moieties. For example, 5-bromo-2-[3-(chloromethyl)phenyl]pyrimidine (CAS 1100598-50-2) is a PROTAC (proteolysis-targeting chimera) building block for degrading disease-related proteins .
Future Directions
Further research should explore:
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